molecular formula C11H18BN3O2 B11764333 2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11764333
M. Wt: 235.09 g/mol
InChI Key: UUJRKRVNRHZAQR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that features a pyridine ring substituted with a hydrazinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with hydrazine and a boronic ester. One common method includes the use of 2-chloropyridine, which undergoes a nucleophilic substitution reaction with hydrazine to form 2-hydrazinylpyridine. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The boronic ester group can interact with diols and other nucleophiles, facilitating its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-9(14-8)15-13/h5-7H,13H2,1-4H3,(H,14,15)

InChI Key

UUJRKRVNRHZAQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NN

Origin of Product

United States

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